

A Comprehensive Technical Guide to 2,3,4-Trifluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,4-Trifluorobenzaldehyde**

Cat. No.: **B065282**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 161793-17-5

This technical guide provides an in-depth overview of **2,3,4-Trifluorobenzaldehyde**, a versatile fluorinated building block crucial in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a consolidated resource of its chemical properties, synthetic applications, and potential biological relevance.

Core Physicochemical and Spectroscopic Data

2,3,4-Trifluorobenzaldehyde is a colorless to light yellow liquid with a unique trifluoro substitution pattern on the benzene ring. This substitution significantly influences its electronic properties, enhancing the reactivity of the aldehyde group and making it a valuable intermediate in the synthesis of complex molecules.

Property	Value	Reference
CAS Number	161793-17-5	[1] [2] [3]
Molecular Formula	C ₇ H ₃ F ₃ O	[1] [2] [4]
Molecular Weight	160.1 g/mol	[1] [2] [4]
Purity	≥98% (GC)	[1] [2]
Appearance	Colorless to light yellow/orange clear liquid	[1] [2]
Density	1.42 g/mL	[1] [2]
Boiling Point	79 °C at 20 mmHg	[1] [2]
Refractive Index	n _{20/D} 1.48	[1] [2]
MDL Number	MFCD00061230	[1] [2] [4]
PubChem ID	519226	[1] [2]

Synthetic Applications and Key Experimental Protocols

The trifluoromethyl group in **2,3,4-Trifluorobenzaldehyde** enhances its reactivity and solubility in various organic solvents, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It readily undergoes a variety of chemical transformations, including nucleophilic additions and condensation reactions.

While specific, detailed experimental protocols for **2,3,4-Trifluorobenzaldehyde** are not readily available in the public domain, the following sections provide generalized protocols for key reactions that this compound is known to undergo. These protocols are based on standard laboratory procedures for analogous benzaldehyde derivatives and should be adapted and optimized for specific research needs.

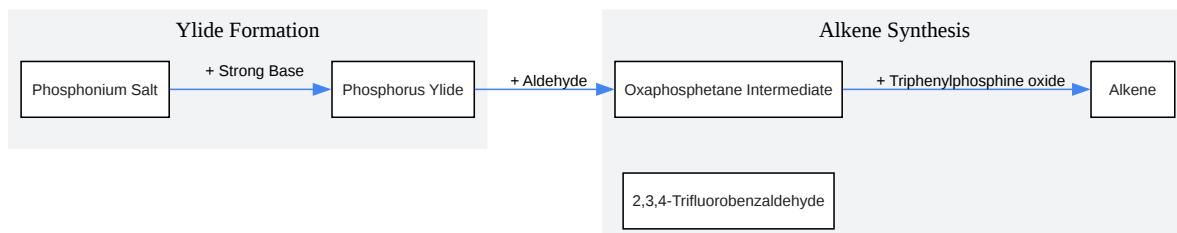
Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to the carbonyl group of the aldehyde.

Experimental Protocol (General)

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added to activate the magnesium. Anhydrous diethyl ether or THF is added to cover the magnesium. A solution of the desired alkyl or aryl halide (1.1 equivalents) in the anhydrous solvent is added dropwise from the dropping funnel to initiate and sustain the reaction.
- Reaction with **2,3,4-Trifluorobenzaldehyde**: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of **2,3,4-Trifluorobenzaldehyde** (1.0 equivalent) in the anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude secondary alcohol.
- Purification: The crude product is purified by flash column chromatography or recrystallization.

Caption: General workflow for a Grignard reaction.


Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.

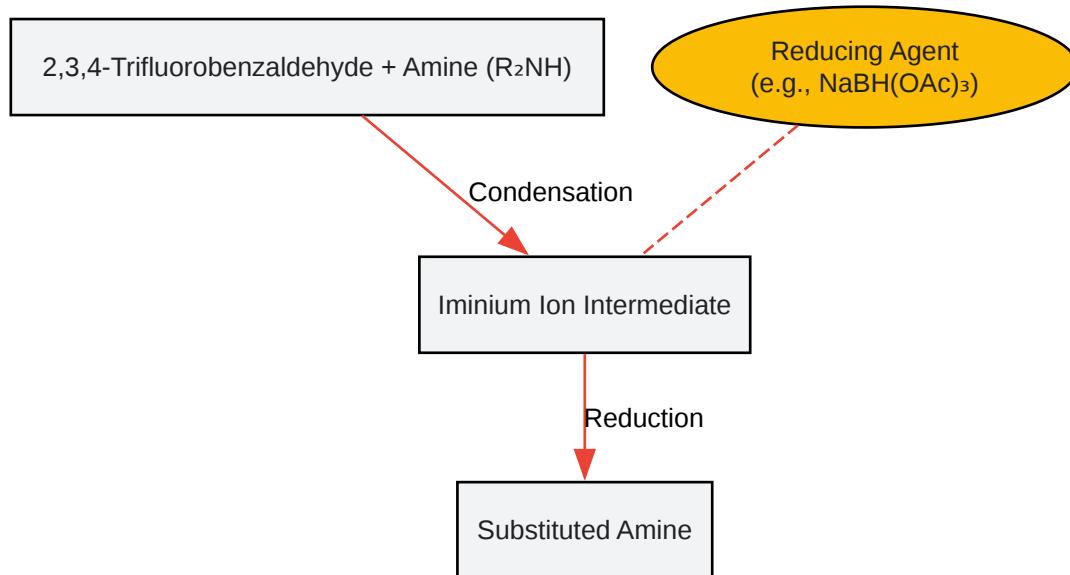
Experimental Protocol (General)

- Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) is suspended in an anhydrous solvent like THF. The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium, 1.05 equivalents) is added dropwise to form the ylide, indicated by a color change.

- Reaction with Aldehyde: A solution of **2,3,4-Trifluorobenzaldehyde** (1.0 equivalent) in the anhydrous solvent is added slowly to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
- Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude alkene is purified by flash column chromatography.

[Click to download full resolution via product page](#)

Caption: Key steps in the Wittig reaction.


Reductive Amination

Reductive amination is a method to convert aldehydes into amines. It proceeds via the formation of an imine intermediate, which is then reduced to an amine.

Experimental Protocol (General)

- Imine Formation: **2,3,4-Trifluorobenzaldehyde** (1.0 equivalent) and a primary or secondary amine (1.0-1.2 equivalents) are dissolved in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. For less reactive amines, a catalytic amount of acetic acid can be added.
- Reduction: A mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), 1.5-2.0 equivalents), is added portion-wise to the reaction mixture at room temperature. The reaction is stirred for 1-24 hours.

- Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated. The crude amine is then purified by column chromatography.

[Click to download full resolution via product page](#)

Caption: The process of reductive amination.

Biological and Pharmacological Context

The introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. While no specific signaling pathways involving **2,3,4-Trifluorobenzaldehyde** have been reported, its derivatives are of significant interest in medicinal chemistry.

Derivatives of trifluoromethyl-substituted benzaldehydes have been investigated for a range of biological activities, including their potential as antitumor agents. For instance, some benzaldehyde derivatives have been shown to inhibit the growth of various cancer cell lines and may act by down-regulating the expression of key genes involved in cancer progression.

It is important to note that the biological activity is highly dependent on the overall molecular structure of the final compound, not just the presence of the 2,3,4-trifluorophenyl moiety. The

aldehyde itself serves as a versatile chemical handle to synthesize a diverse library of compounds for biological screening.

Safety and Handling

2,3,4-Trifluorobenzaldehyde is a flammable liquid and vapor and is harmful if swallowed. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,3,4-Trifluorobenzaldehyde is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its unique electronic properties and reactivity make it a key intermediate for researchers in pharmaceuticals, agrochemicals, and material science. While specific biological pathway information is not yet available, the trifluorobenzaldehyde scaffold remains a promising starting point for the development of novel bioactive compounds. The experimental protocols provided herein serve as a general guide for the synthetic transformations this compound can undergo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. rjlbpcs.com [rjlbpcs.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,3,4-Trifluorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065282#2-3-4-trifluorobenzaldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com